![molecular formula C15H9BrFN3OS B2412925 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-60-1](/img/structure/B2412925.png)

3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

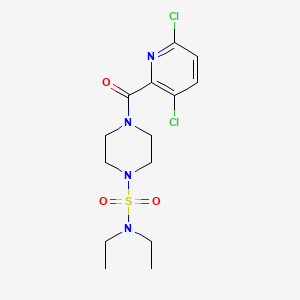

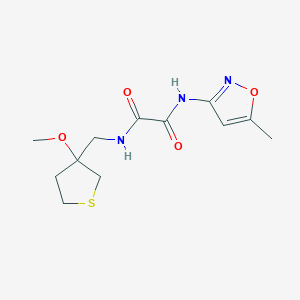

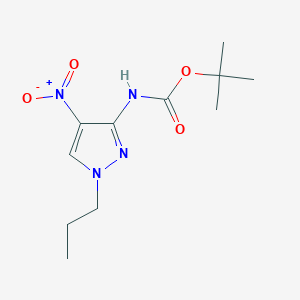

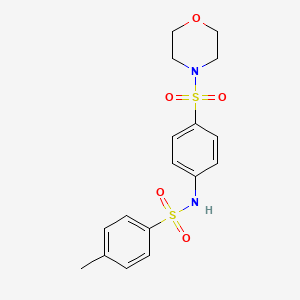

The compound “3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains a benzamide group, a thiadiazole group, and halogen substituents (bromine and fluorine). Benzamides are a class of compounds containing a benzene ring attached to an amide group. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and thiadiazole groups, as well as the halogen substituents. The presence of these groups and atoms would likely result in a complex three-dimensional structure with various potential sites for intermolecular interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of halogen atoms would all play a role. These properties could include things like its melting point, boiling point, solubility in various solvents, and reactivity .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Application

- A study by Pişkin, Canpolat, & Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanine derivatives substituted with thiadiazole and benzamide groups. These compounds exhibited properties useful for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

- Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant anticancer activity against various human cancer cell lines. These compounds were evaluated for their in vitro anticancer activity and showed promising results comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Fluorescent Properties

- In 2017, Zhang et al. synthesized benzamide derivatives containing thiadiazoles and examined their photophysical properties. These compounds displayed large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect, which are valuable in various scientific applications (Zhang et al., 2017).

Synthesis and Characterization

- Achugatla, Ghashang, & Guhanathan (2017) reported on the synthesis and characterization of benzamide derivatives, highlighting the importance of such compounds in various chemical and biological studies (Achugatla, Ghashang, & Guhanathan, 2017).

Crystal Structure and Noncovalent Interactions

- El-Emam et al. (2020) explored the crystal structures and noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives. Such studies are crucial for understanding the molecular interactions and designing new compounds with desired properties (El-Emam et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is currently unknown due to the lack of specific research on this compound . It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways .

Result of Action

Similar compounds have been shown to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrFN3OS/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJMCDLCXHZPKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)

![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)

![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)